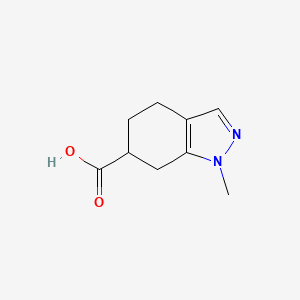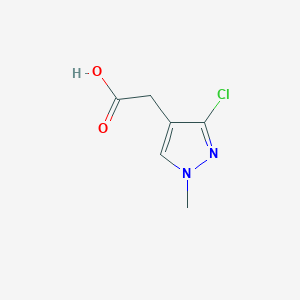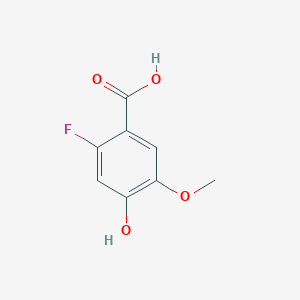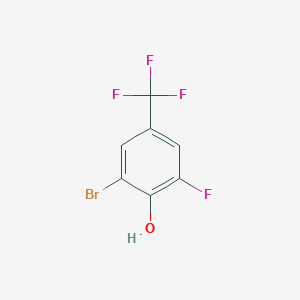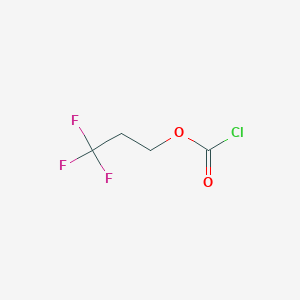
3,3,3-三氟丙基氯甲酸酯
描述
3,3,3-Trifluoropropyl chloroformate is a useful research compound. Its molecular formula is C4H4ClF3O2 and its molecular weight is 176.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3,3-Trifluoropropyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoropropyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
3,3,3-三氟丙基氯甲酸酯: 在制药行业中用作合成各种药物分子的试剂。 它能够将三氟丙基引入分子中,对于创建具有增强的代谢稳定性和亲脂性的化合物特别有价值,这可以提高药物的疗效和生物利用度 .
材料科学
在材料科学中,这种化合物用作开发氟化聚合物的先驱。 这些聚合物具有出色的耐化学性和热稳定性,使其适合用于高性能涂料和特种塑料 .
化学合成
该化合物用于有机合成,以生产氟化结构单元。 这些结构单元对于构建具有特定 3D 结构的复杂分子至关重要,这在先进材料和纳米技术应用中经常需要 .
分析化学
3,3,3-三氟丙基氯甲酸酯: 用于分析化学中的衍生化,这是一个通过气相色谱和质谱等方法增强复杂混合物中某些化合物检测的过程 .
环境科学
这种氯甲酸酯衍生物在环境科学中发挥作用,因为它参与了用于吸附和去除水和空气中污染物的疏水材料的合成,有助于创造更清洁的环境 .
生物化学研究
在生物化学中,该化合物用于修饰肽和蛋白质。 引入氟化基团可以显着改变生物分子的物理和化学性质,这在研究其结构和功能方面很有用 .
作用机制
Mode of Action
3,3,3-Trifluoropropyl Chloroformate is a reactive compound that can interact with its targets through nucleophilic substitution reactions . The chloroformate group is electrophilic and can be attacked by nucleophiles, leading to the formation of carbamates and release of a chloride ion .
Action Environment
Environmental factors such as pH and temperature can influence the reactivity of 3,3,3-Trifluoropropyl Chloroformate . For example, its reactivity might be enhanced under acidic conditions . Additionally, it should be noted that this compound is sensitive to moisture and should be stored under dry conditions .
生化分析
Biochemical Properties
3,3,3-Trifluoropropyl chloroformate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. This compound is known to react with amino groups in proteins, leading to the formation of stable carbamate derivatives. The interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase results in the inhibition of their activity, which can be utilized in studying enzyme kinetics and mechanisms .
Cellular Effects
The effects of 3,3,3-Trifluoropropyl chloroformate on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3,3,3-Trifluoropropyl chloroformate can lead to the accumulation of acetylcholine in synaptic clefts, altering neurotransmission and impacting neuronal function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoropropyl chloroformate exerts its effects through covalent modification of biomolecules. It forms stable carbamate derivatives with amino groups in proteins, leading to enzyme inhibition or activation. The binding interactions with enzymes such as acetylcholinesterase involve the formation of a covalent bond between the carbamate group and the serine residue in the enzyme’s active site . This modification prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged neurotransmitter activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoropropyl chloroformate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is known to degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to 3,3,3-Trifluoropropyl chloroformate can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoropropyl chloroformate vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . The threshold effects observed in these studies highlight the importance of dose optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
3,3,3-Trifluoropropyl chloroformate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the inhibition of acetylcholinesterase by this compound affects the metabolism of acetylcholine, leading to its accumulation in synaptic clefts . Additionally, 3,3,3-Trifluoropropyl chloroformate can modulate the activity of other enzymes involved in oxidative stress and detoxification pathways .
Transport and Distribution
The transport and distribution of 3,3,3-Trifluoropropyl chloroformate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 3,3,3-Trifluoropropyl chloroformate within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of 3,3,3-Trifluoropropyl chloroformate is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the covalent modification of proteins by 3,3,3-Trifluoropropyl chloroformate can direct them to specific subcellular locations, influencing their activity and function. The localization of this compound within organelles such as mitochondria and endoplasmic reticulum can impact cellular metabolism and signaling pathways .
属性
IUPAC Name |
3,3,3-trifluoropropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQPRLYVOPVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


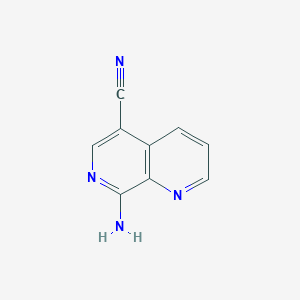
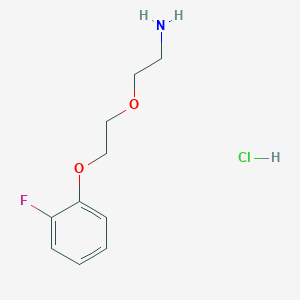
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
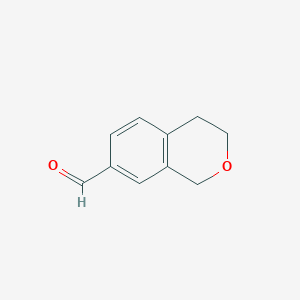
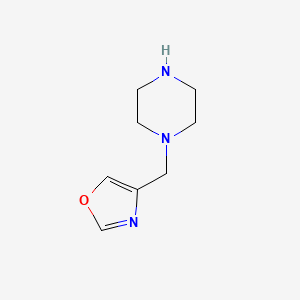
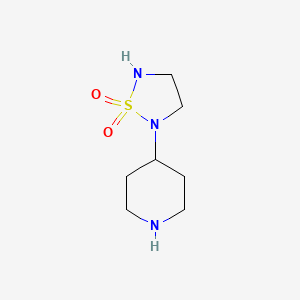
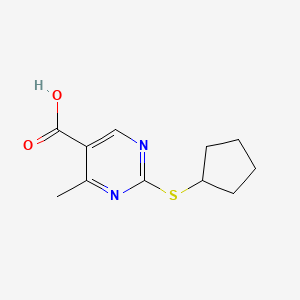
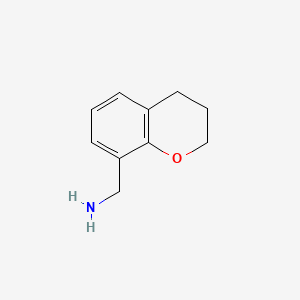
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
